molecular formula C18H21FN8O B3402564 2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide CAS No. 1058456-80-6

2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B3402564
CAS No.: 1058456-80-6
M. Wt: 384.4 g/mol
InChI Key: QRRNIDSGYMNXDJ-UHFFFAOYSA-N
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Description

The compound “2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide” is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidine class . These compounds are heterocycles obtained through various synthetic routes . They have been used in medicinal chemistry, as fluorescent probes, and as structural units of polymers .


Synthesis Analysis

The synthesis of such compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A three-step reaction sequence has been used to synthesize derivatives of similar ring systems . This process engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) and has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine using cyclohexane, cyclohexene, and norbornene β-amino amides .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with a series of congeners existing depending on whether a nitrogen atom occupies a position at the ring fusion . The stereochemistry and relative configurations of the synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse. For instance, carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates reacted with hydrazine to give selectively 6-amino-7 H -1,2,3-triazolo [4,5- d ]pyrimidin-7-ones .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be predicted using quantitative structure–activity relationship (QSAR) studies .

Future Directions

The future directions for these compounds could involve further exploration of their potential as c-Met inhibitors . Additionally, QSAR studies could help to predict the anti-gastric cancer effect of [1,2,3]triazolo [4,5-d]pyrimidine derivatives and screen out efficient and novel drugs in the future .

Properties

IUPAC Name

2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN8O/c1-2-27-18-16(23-24-27)17(20-12-21-18)26-9-7-25(8-10-26)11-15(28)22-14-6-4-3-5-13(14)19/h3-6,12H,2,7-11H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRNIDSGYMNXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC=CC=C4F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide

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